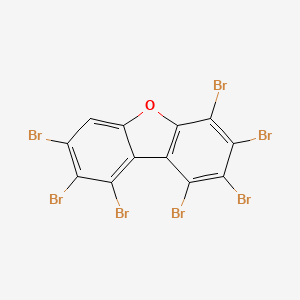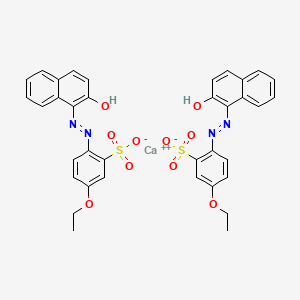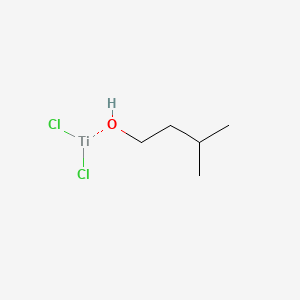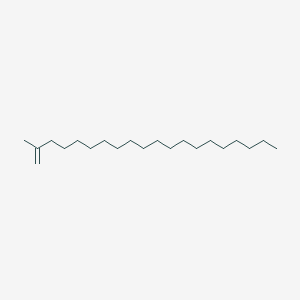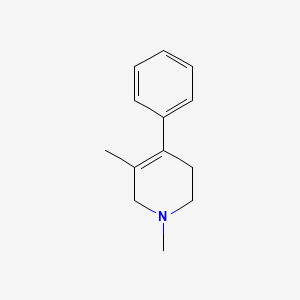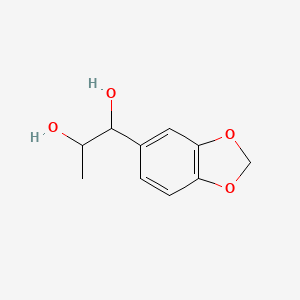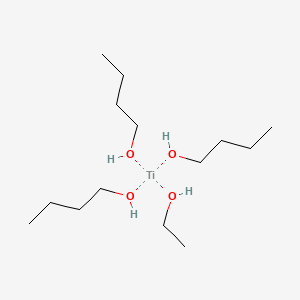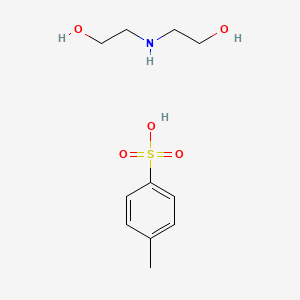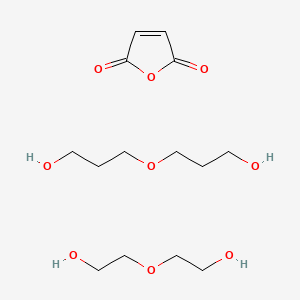
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol is a complex organic compound with a unique structure that combines furan, ethylene glycol, and propylene glycol moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol typically involves the reaction of furan-2,5-dione with 2-(2-hydroxyethoxy)ethanol and 3-(3-hydroxypropoxy)propan-1-ol. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol: This compound shares similar structural features but lacks the propylene glycol moiety.
2-benzofuran-1,3-dione: Another related compound with a benzofuran structure instead of a furan ring
Uniqueness
Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol is unique due to its combination of furan, ethylene glycol, and propylene glycol moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
143472-09-7 |
|---|---|
Molekularformel |
C14H26O9 |
Molekulargewicht |
338.35 g/mol |
IUPAC-Name |
furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C6H14O3.C4H2O3.C4H10O3/c7-3-1-5-9-6-2-4-8;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6/h7-8H,1-6H2;1-2H;5-6H,1-4H2 |
InChI-Schlüssel |
DQIXFSGVRIDPMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)OC1=O.C(CO)COCCCO.C(COCCO)O |
Verwandte CAS-Nummern |
143472-09-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



